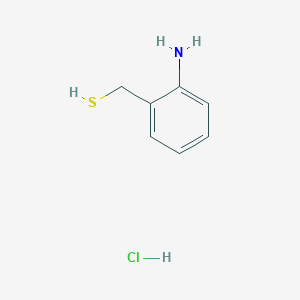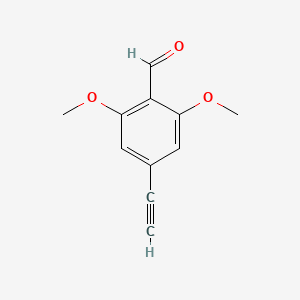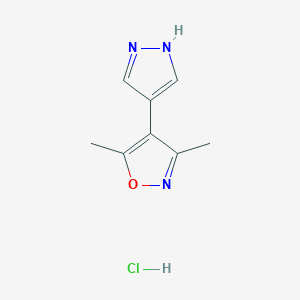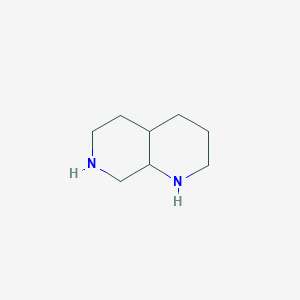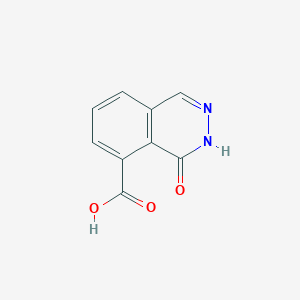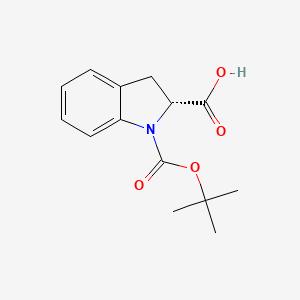
n-Boc-(r)-indoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Boc-®-indoline-2-carboxylic acid: is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The “n-Boc” refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions. The “r” indicates the specific stereochemistry of the compound, which is crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-®-indoline-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with indoline, which is commercially available or can be synthesized from aniline through cyclization reactions.
Protection of the Amino Group: The amino group of indoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The protected indoline is then carboxylated at the 2-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of n-Boc-®-indoline-2-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: n-Boc-®-indoline-2-carboxylic acid can undergo oxidation reactions, typically at the indoline ring, to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indoline-2,3-dione derivatives, while reduction could produce indoline-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, n-Boc-®-indoline-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, n-Boc-®-indoline-2-carboxylic acid is a valuable building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which n-Boc-®-indoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group that can participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Boc-indoline-2-carboxylic acid: Lacks the specific stereochemistry indicated by the “r”.
n-Boc-indoline-3-carboxylic acid: Differently substituted at the 3-position.
n-Boc-indoline-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
n-Boc-®-indoline-2-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies requiring enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
QONNUMLEACJFME-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


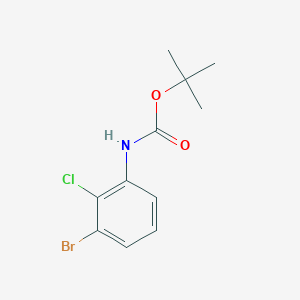
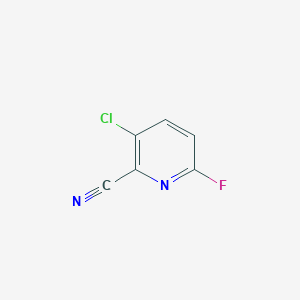
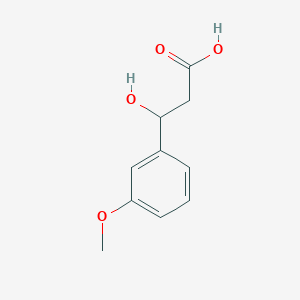
amine](/img/structure/B13513782.png)
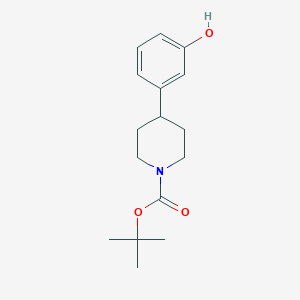
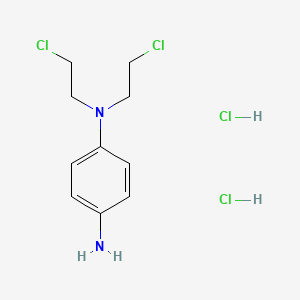
![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)
